2,4-Dichloro-6-methyl-1,3,5-triazine CAS number and properties
2,4-Dichloro-6-methyl-1,3,5-triazine CAS number and properties
An In-Depth Technical Guide to 2,4-Dichloro-6-methyl-1,3,5-triazine: A Versatile Synthetic Intermediate
Introduction
2,4-Dichloro-6-methyl-1,3,5-triazine stands as a pivotal heterocyclic compound, serving as a versatile and highly reactive intermediate in the landscape of organic and medicinal chemistry. Its utility is anchored in the 1,3,5-triazine core, an electron-deficient aromatic system that facilitates controlled, sequential reactions. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness this valuable building block.
Core Identity and Physicochemical Properties
A precise understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in research and development.
CAS Number: 1973-04-2[1]
Molecular Formula: C₄H₃Cl₂N₃
Table 1: Physicochemical Properties of 2,4-Dichloro-6-methyl-1,3,5-triazine
| Property | Value | Source(s) |
| Molecular Weight | 163.99 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 86-88 °C (lit.) | [2] |
| Boiling Point | 132-134 °C at 49 mmHg (lit.) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [3] |
| pKa | -1.40 ± 0.10 (Predicted) | [2] |
Core Reactivity Principles: The SNAr Mechanism
The synthetic versatility of 2,4-dichloro-6-methyl-1,3,5-triazine is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The triazine ring's three electronegative nitrogen atoms create a significant electron deficiency, rendering the chlorine-bearing carbon atoms highly electrophilic and prime targets for nucleophilic attack.[4]
The substitution process follows a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electrophilic carbon atoms. This rate-determining step disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Chloride Elimination: Aromaticity is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group.[4]
A defining characteristic of chlorotriazine chemistry is the ability to orchestrate the sequential substitution of the two chlorine atoms. This control is typically achieved by manipulating the reaction temperature. The first substitution generally occurs at lower temperatures (e.g., 0 °C), while the second, more challenging substitution requires elevated temperatures (e.g., room temperature or higher).[4][5] This reactivity difference allows for the precise and stepwise introduction of different functional groups onto the triazine scaffold.[5][6]
Caption: The SNAr mechanism for nucleophilic substitution on the triazine core.
Synthesis and Production
The most common and practical route for synthesizing substituted 1,3,5-triazines begins with the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[6][7] To produce 2,4-dichloro-6-methyl-1,3,5-triazine, cyanuric chloride is typically reacted with a methylating agent, such as Methylmagnesium Bromide (a Grignard reagent), allowing for the selective substitution of one chlorine atom with a methyl group.[8]
Key Applications in Research and Development
The predictable reactivity of 2,4-dichloro-6-methyl-1,3,5-triazine makes it an invaluable tool for synthetic chemists.
-
Medicinal Chemistry Scaffold: The 1,3,5-triazine ring is recognized as a "privileged structure" in drug discovery.[4] Derivatives of 2,4-dichloro-6-methyl-1,3,5-triazine have been utilized in the synthesis of various biologically active molecules, including:
-
Peptide Synthesis: Dichloro- and monochloro-s-triazine derivatives have emerged as highly effective and economical coupling reagents for forming amide bonds in peptide synthesis.[6][9][10] They serve as efficient activators of carboxylic acids, facilitating the reaction with amines. Key advantages include rapid reaction times, low potential for racemization, and the generation of water-soluble byproducts, which simplifies purification.[9][10]
-
Derivatizing Reagents: Its ability to react with a wide array of nucleophiles makes it suitable for creating chiral derivatizing reagents used in the chromatographic separation of enantiomers.
-
Intermediate for Functional Materials: The triazine core is also integral to materials science, where its derivatives are used in the development of polymers, dyes, and UV absorbers.[7][11]
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the monosubstitution of 2,4-dichloro-6-methyl-1,3,5-triazine with a primary amine, a foundational reaction for building more complex molecules.
Objective: To synthesize a 2-chloro-4-(alkylamino)-6-methyl-1,3,5-triazine derivative.
Materials:
-
2,4-Dichloro-6-methyl-1,3,5-triazine
-
Primary amine (e.g., Butylamine) (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.0 equivalent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: Dissolve 2,4-dichloro-6-methyl-1,3,5-triazine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction and achieving selective monosubstitution.[12]
-
Reagent Addition: While stirring at 0 °C, add the primary amine (1.0 eq.) to the solution, followed by the dropwise addition of DIPEA (1.0 eq.).[12]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting triazine is consumed.[12]
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure monosubstituted triazine.[4]
Caption: Experimental workflow for a controlled monosubstitution reaction.
Safety and Handling
As a reactive chemical intermediate, 2,4-dichloro-6-methyl-1,3,5-triazine requires careful handling to ensure laboratory safety.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14] Avoid breathing dust.[13]
-
Handling: Wash hands and skin thoroughly after handling.[13][14] Avoid contact with skin and eyes.[15]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]
-
Always consult the full Safety Data Sheet (SDS) before use.[13]
Conclusion
2,4-Dichloro-6-methyl-1,3,5-triazine is a cornerstone reagent in modern synthetic chemistry. Its predictable, temperature-dependent reactivity via the SNAr mechanism allows for the rational design and construction of a vast array of functionalized molecules. From developing novel therapeutic agents to creating advanced materials, the demonstrated success of its derivatives underscores the enduring importance of this triazine scaffold in scientific innovation.
References
-
ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]
-
ResearchGate. Triazine-based coupling reagents. | Download Scientific Diagram. [Link]
-
Semantic Scholar. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
ResearchGate. 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. [Link]
-
Semantic Scholar. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]
-
NIH National Center for Biotechnology Information. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
-
Solubility of Things. 2,4-dichloro-6-methoxy-1,3,5-triazine. [Link]
-
SpectraBase. 2,4-Dichloro-6-methyl-1,3,5-triazine. [Link]
-
ARKAT USA, Inc. 1,3,5-Triazine as core for the preparation of dendrons. [Link]
-
Semantic Scholar. 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. [Link]
-
Sarex. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122). [Link]
-
ResearchGate. How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. [Link]
Sources
- 1. 2,4-Dichloro-6-methyl-1,3,5-triazine | 1973-04-2 [chemicalbook.com]
- 2. 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS#: 3638-04-8 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 8. 2,4-Dichloro-6-methyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]
- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
